Target Class Differentiation: Bacterial Ser/Thr Kinase vs. Mammalian PKG
Protein kinase G inhibitor-3 is a mycobacterial serine/threonine protein kinase inhibitor, whereas compounds like KT5823, DT-3, and Rp-8-Br-cGMPS inhibit mammalian cGMP-dependent protein kinase (PKG). This target class divergence is critical; mammalian PKG inhibitors do not engage the bacterial PknG virulence factor, which mediates phagosome-lysosome fusion blockade in infected macrophages [1]. In contrast, the structurally related mycobacterial PknG inhibitor AX20017 (IC50 = 390 nM) demonstrates that tetrahydrobenzothiophene-based compounds can selectively target this bacterial kinase . No cross-reactivity data are available for Protein kinase G inhibitor-3 against mammalian PKG, but its chemical scaffold aligns with the mycobacterial kinase inhibitor class, not the mammalian PKG inhibitor class [2].
| Evidence Dimension | Target enzyme class and species origin |
|---|---|
| Target Compound Data | Mycobacterial serine/threonine protein kinase inhibitor; specific isoform and potency not disclosed |
| Comparator Or Baseline | KT5823: mammalian PKG (Ki = 0.23 μM); DT-3: mammalian PKG Iα (Ki = 25 nM); Rp-8-Br-cGMPS: mammalian PKG Iα/β (cGMP-competitive) |
| Quantified Difference | Qualitative: bacterial vs. mammalian kinase target |
| Conditions | Target annotation from vendor datasheets and literature |
Why This Matters
For mycobacterial infection research, only a bacterial kinase inhibitor can interrogate the PknG-dependent virulence pathway; mammalian PKG inhibitors are irrelevant to this mechanism.
- [1] Walburger, A., et al. (2004). Protein kinase G from pathogenic mycobacteria promotes survival within macrophages. Science, 304(5678), 1800-1804. https://doi.org/10.1126/science.1099384 View Source
- [2] TargetMol. Protein kinase G inhibitor-3 (T205228) Product Page. https://www.targetmol.cn/compound/protein-kinase-g-inhibitor-3 View Source
